Methyl 2-(5-bromopyrazin-2-yl)acetate

Physicochemical Properties Synthetic Utility Purification

A common bottleneck in PROTAC and kinase inhibitor discovery is finding a bifunctional linker with optimal reactivity and lipophilicity. CAS 1197237-92-5 directly addresses this: - **5-Bromo handle**: Enables Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) for linker attachment. - **Methyl ester vs. ethyl**: Lower lipophilicity & higher volatility-simplifies purification in complex sequences. - **Validated pharmacophore**: Exact 2-acetate-5-bromo pattern used in kinase inhibitor programs. Available from BenchChem with fast dispatch.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.049
CAS No. 1197237-92-5
Cat. No. B2846077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-bromopyrazin-2-yl)acetate
CAS1197237-92-5
Molecular FormulaC7H7BrN2O2
Molecular Weight231.049
Structural Identifiers
SMILESCOC(=O)CC1=CN=C(C=N1)Br
InChIInChI=1S/C7H7BrN2O2/c1-12-7(11)2-5-3-10-6(8)4-9-5/h3-4H,2H2,1H3
InChIKeyGUQFZEGJAINFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(5-bromopyrazin-2-yl)acetate: Strategic Pyrazine Building Block


Methyl 2-(5-bromopyrazin-2-yl)acetate (CAS 1197237-92-5) is a functionalized pyrazine derivative featuring a bromine atom at the 5-position and a methyl acetate moiety at the 2-position, with a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol [1]. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the bromine atom acts as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the ester group enables further derivatization . Its specific substitution pattern is critical for constructing kinase inhibitor scaffolds and other bioactive heterocycles, making it a high-value building block in drug discovery pipelines .

Methyl 2-(5-bromopyrazin-2-yl)acetate: Why Substitution Fails


In medicinal chemistry, subtle changes to a building block's structure can dramatically alter reaction outcomes, downstream synthetic efficiency, and final compound properties. Replacing Methyl 2-(5-bromopyrazin-2-yl)acetate with its ethyl ester analog or other bromopyrazine derivatives is not a neutral swap. The methyl ester group offers a distinct balance of reactivity and volatility compared to the ethyl ester , influencing purification steps and subsequent transformations . Furthermore, the specific 2-acetate-5-bromo substitution pattern is a precise pharmacophore element in many kinase inhibitor programs; using a regioisomer or a different halogen would yield a different compound with altered binding properties . Therefore, selection of this exact compound is often driven by specific synthetic or pharmacological requirements, not merely its class membership.

Methyl 2-(5-bromopyrazin-2-yl)acetate: Quantified Differentiation


Molecular Weight & Volatility vs. Ethyl Ester

Methyl 2-(5-bromopyrazin-2-yl)acetate exhibits a lower molecular weight (231.05 g/mol) and a lower predicted boiling point (281.5±35.0 °C at 760 mmHg) compared to its ethyl ester analog, Ethyl 2-(5-bromopyrazin-2-yl)acetate (MW: 245.08 g/mol; boiling point: 296.3±35.0 °C) [1]. This difference in volatility can significantly impact purification strategies, with the methyl ester being more amenable to removal under reduced pressure or during solvent exchange steps, thereby streamlining synthetic workflows [1].

Physicochemical Properties Synthetic Utility Purification

Lipophilicity (LogP) Comparison with Ethyl Ester

The computed LogP (XLogP3-AA) for Methyl 2-(5-bromopyrazin-2-yl)acetate is 0.6 [1], whereas the ethyl ester analog has a calculated LogP of 1.04 . This difference of 0.44 log units indicates that the methyl ester is significantly less lipophilic, which translates to higher aqueous solubility and different partitioning behavior in liquid-liquid extractions or chromatographic separations [1].

Lipophilicity Drug Design Analytical Chemistry

2-Acetate-5-Bromo Regiochemistry for Kinase Inhibitors

The specific 1,4-relationship between the bromine atom and the acetate-bearing carbon in the pyrazine ring is a recurrent motif in pyrazine-based kinase inhibitors . This pattern is not merely a generic bromopyrazine; it places the reactive bromine handle at a position that is optimal for introducing diverse substituents into the kinase hinge-binding region, while the acetate group provides a point for further elaboration or for modulating physicochemical properties . Analogs like Methyl 5-bromopyrazine-2-carboxylate (CAS 210037-58-4), while similar, possess a carboxylate directly attached to the ring, which presents a different steric and electronic environment that can alter binding affinity and synthetic accessibility .

Medicinal Chemistry Kinase Inhibitors Scaffold Design

Ester Reactivity vs. Carboxylic Acid Analog

Methyl esters are generally more reactive towards nucleophiles than their corresponding carboxylic acids under mild conditions [1]. While direct quantitative kinetic data for this specific compound is not available, the class-level inference is well-established: methyl esters undergo aminolysis, hydrolysis, and transesterification more readily than the parent acid 2-(5-bromopyrazin-2-yl)acetic acid (CAS 1197226-32-6), which requires activation or harsher conditions for similar transformations . This allows for chemoselective manipulation of the ester group in the presence of other sensitive functionalities.

Organic Synthesis Reactivity Protecting Groups

Commercial Availability for Protein Degrader Synthesis

Methyl 2-(5-bromopyrazin-2-yl)acetate is commercially offered as a member of the 'Protein Degrader Building Blocks' family by multiple reputable vendors . This classification indicates its specific utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or molecular glues. While a direct price comparison across all vendors is dynamic, the compound's designation as a specialized building block for this rapidly growing field provides a clear procurement rationale. Its availability in high purity (97-98%) and in research quantities (1g, 5g) from suppliers like Calpac Lab and AChemBlock ensures that researchers can obtain the exact material needed for this specific, advanced application, avoiding the need to synthesize it from less accessible precursors.

PROTACs Targeted Protein Degradation Procurement

Methyl 2-(5-bromopyrazin-2-yl)acetate: Key Application Scenarios


Kinase Inhibitor Library Synthesis

This compound is ideally suited as a core scaffold for generating diverse kinase inhibitor libraries via palladium-catalyzed cross-coupling at the 5-bromo position. Its specific 2-acetate-5-bromo substitution pattern is a privileged structure in kinase drug discovery . The methyl ester group can be hydrolyzed to a carboxylic acid for further conjugation or retained as a metabolically stable ester prodrug moiety. Researchers prioritizing this compound over regioisomers ensure they are building upon a validated pharmacophore, thereby increasing the probability of identifying potent and selective kinase inhibitors .

PROTAC and Molecular Glue Development

Due to its classification as a 'Protein Degrader Building Block' , this compound is a strategic choice for PROTAC synthesis. The bromine atom provides a site for attaching a linker via cross-coupling, while the ester group can be converted to an amide or carboxylic acid for conjugating to an E3 ligase ligand or a target protein binder . Its lower lipophilicity compared to ethyl ester analogs [1] is advantageous for maintaining favorable physicochemical properties in the final, often large, PROTAC molecules.

Complex Natural Product & Pharmaceutical Synthesis

In complex molecule synthesis, the higher volatility and lower molecular weight of Methyl 2-(5-bromopyrazin-2-yl)acetate compared to its ethyl ester counterpart offer a practical advantage. Excess reagent or protecting group fragments can be more easily removed under vacuum, simplifying purification at each step . The mild reactivity of the methyl ester allows for chemoselective transformations in the presence of other functional groups, a critical requirement in advanced synthetic sequences .

Agrochemicals & Materials Science Precursors

The bromopyrazine core is not limited to pharmaceuticals; it is also a valuable motif in agrochemicals and functional materials . This compound's dual functionality (aryl bromide and ester) makes it a versatile starting material for creating new molecules with tailored electronic or coordination properties . Its specific substitution pattern and reactivity profile make it a preferred building block for exploring structure-activity relationships in non-pharmaceutical chemical spaces .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(5-bromopyrazin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.